The therapeutic effect of Alvespimycin hydrochloride stems from its direct and high-affinity inhibition of Hsp90.
Inhibition of Hsp90's chaperone function has a cascade of downstream effects, as illustrated in the following pathway:
The specific client proteins degraded upon Hsp90 inhibition are numerous and include key oncogenic drivers [1]:
The degradation of these client proteins disrupts multiple signaling pathways that cancer cells rely on for proliferation and survival, leading to anti-tumor effects such as cell cycle arrest and apoptosis [2]. Furthermore, this mechanism also explains the observed anti-inflammatory activity of Alvespimycin, as it interferes with NF-κB signaling [3] [4].
The potency of this compound has been quantified in various experimental systems, as summarized below.
Table 1: Biochemical and Cellular Potency of this compound [3] [5] [4]
| Assay Type | Specific Target / Cell Line | Measured Activity (IC₅₀ / EC₅₀) |
|---|---|---|
| Cell-Free Biochemical Assay | Hsp90 (human) | 62 ± 29 nM [3] [5] |
| Cell-Free Biochemical Assay | GRP94 (endoplasmic reticulum paralog) | 65 nM [5] |
| Cellular Activity (Her2 Degradation) | SKBR3 cells (breast cancer) | 8 ± 4 nM [5] |
| Cellular Activity (Her2 Degradation) | SKOV3 cells (ovarian cancer) | 46 ± 24 nM [5] |
| Cellular Activity (Hsp70 Induction) | SKBR3 cells | 4 ± 2 nM [5] |
| Cellular Cytotoxicity (MTT Assay) | A2058 cells (melanoma) | 2.1 nM [4] |
| Cellular Cytotoxicity (MTT Assay) | HeLa cells (cervical cancer) | 2.06 μM [4] |
| Inhibition of NF-κB Activation | HeLa cells | 0.15 μM [4] |
To evaluate the activity of Alvespimycin in a research setting, several established experimental protocols can be used.
1. Fluorescence Polarization (FP) Competition Binding Assay This cell-free assay measures the direct binding of a compound to Hsp90 [2].
2. Assessing Client Protein Degradation via Western Blot This cellular assay confirms the functional consequence of Hsp90 inhibition [5].
Beyond its established role in cancer, recent research has identified a novel potential application for Alvespimycin in diabetic kidney disease (DKD) [6]. A 2025 study found that Alvespimycin effectively ameliorated the progression of DKD in a rat model by specifically inhibiting the uptake of extracellular vesicles (EVs) derived from mesangial cells by macrophages. This suppression of EV-mediated communication interrupted a key inflammatory crosstalk, leading to reduced mesangial expansion and proteinuria. Notably, this inhibitory effect on EV uptake was specific to Alvespimycin compared to other HSP90 inhibitors, suggesting a unique mechanism that could open new therapeutic avenues [6].
Despite its promising preclinical profile, it is important to note that the clinical development of Alvespimycin was halted by Kosan Biosciences in March 2008 due to an "unfavorable overall toxicity profile" observed in Phase I trials [1]. Nevertheless, it remains a valuable tool compound for scientific research, and its investigation in new areas, such as DKD, continues [6].
The following table provides a consolidated view of Alvespimycin's efficacy across various experimental models, highlighting its potency in cell-based assays and in vivo studies.
| Model System | Assay / Effect | Result (IC₅₀ / EC₅₀ / Dose) |
|---|---|---|
| Cell-Free Assay | HSP90 Binding (FP-based competition assay) [1] | 62 nM |
| Cell-Based Assays | ||
| ㅤSKBR3 cells (Breast Cancer) | Her2 Degradation [1] [2] | 8 nM |
| Hsp70 Induction [1] [2] | 4 nM | |
| Cytotoxicity (72 hrs) [2] | 24 - 58 nM | |
| ㅤSKOV3 cells (Ovarian Cancer) | Her2 Degradation [1] [2] | 46 nM |
| Hsp70 Induction [1] [2] | 14 nM | |
| Cytotoxicity (72 hrs) [2] | 122 - 220 nM | |
| ㅤK562 cells (CML, imatinib-sensitive) | Cytotoxicity (48 hrs, resazurin assay) [3] [4] | 50 nM |
| ㅤK562-RC cells (CML, imatinib-resistant) | Cytotoxicity (48 hrs, resazurin assay) [3] [4] | 31 nM |
| In Vivo Models | ||
| ㅤMouse xenograft models | Tumor growth inhibition (weekly IV) [5] [6] | 5 - 25 mg/kg |
For reproducibility, here are the detailed methodologies for key experiments cited in the data above.
1. Fluorescence Polarization (FP) Competition Binding Assay [1] This protocol is used to determine the IC₅₀ of Alvespimycin for HSP90 in a cell-free system.
2. Cell-Based Assay for HSP90 Inhibition (e.g., HER2 Degradation/Hsp70 Induction) [1] This protocol validates target engagement and functional inhibition in whole cells.
3. Cytotoxicity Assay (MTT or Resazurin) [3] [4] This protocol measures the reduction of metabolic activity and cell viability.
Alvespimycin exerts its anticancer effects by competitively binding to the N-terminal ATP-binding pocket of HSP90. This inhibits HSP90's chaperone function, leading to the proteasomal degradation of its numerous oncogenic client proteins. The following diagram illustrates this mechanism and its functional consequences in a cancer cell.
Alvespimycin inhibits HSP90, leading to degradation of oncogenic client proteins and multiple anticancer effects.
Alvespimycin hydrochloride is a potent, second-generation HSP90 inhibitor with a well-defined IC₅₀ of ~62 nM. Its strong preclinical profile, demonstrated efficacy in overcoming drug resistance (e.g., in CML), and established clinical safety data make it a compelling candidate for further research. Its recent identification in a screen for diabetic kidney disease treatment also suggests potential for therapeutic repurposing beyond oncology [7].
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability, activation, and proper folding of numerous client proteins, many of which are oncogenic signaling molecules involved in cancer progression. Hsp90 function depends on its ATPase activity, which drives a conformational cycle required for client protein maturation. The Hsp90 chaperone cycle stabilizes over 400 client proteins, including protein kinases (EGFR, HER2, BRAF), transcription factors (p53, HIF-1α), and steroid hormone receptors, making it a compelling therapeutic target in oncology [1] [2]. Malignant cells exhibit increased Hsp90 dependence due to higher levels of misfolded oncoproteins, creating a therapeutic window where cancer cells are more susceptible to Hsp90 inhibition than normal cells [3].
Hsp90 inhibitors function by binding to the N-terminal ATP-binding pocket of Hsp90, blocking ATP hydrolysis and disrupting the chaperone cycle. This leads to polyubiquitination and proteasomal degradation of Hsp90 client proteins, simultaneously disrupting multiple oncogenic pathways and triggering apoptosis in cancer cells [4] [1]. The ansamycin class of Hsp90 inhibitors, including geldanamycin and its derivatives, represents the first-generation compounds that exploit this mechanism, though with varying pharmacological properties and clinical applicability.
Geldanamycin is a natural product first isolated in 1970 from the bacterium Streptomyces hygroscopicus [4] [1]. It belongs to the benzoquinone ansamycin class of compounds characterized by a quinone moiety and an ansa-macrolactam structure that forms a characteristic basket-like shape. Initially investigated for its antimicrobial properties, geldanamycin was later discovered to possess potent antitumor activity through its inhibition of Hsp90 function [4].
| Property | Description |
|---|---|
| Chemical Class | Benzoquinone ansamycin |
| Source | Streptomyces hygroscopicus [4] |
| Molecular Weight | 560.64 g/mol [4] |
| Primary Target | Hsp90 N-terminal ATP-binding pocket [4] |
| Key Structural Features | Benzoquinone ring, aliphatic ansa-bridge, lactam group [1] |
Geldanamycin binds to the N-terminal domain of Hsp90 in a U-shaped conformation, competing with ATP for binding to the unusual ADP/ATP-binding pocket of the protein [4]. Upon binding, geldanamycin forms seven hydrogen bonds with residues N51, K58, D93, I96, G97, N106, and G135 within the N-terminal domain, along with extensive van der Waals interactions with multiple adjacent residues [1]. This binding prevents Hsp90 from adopting the closed conformation necessary for its chaperone function, leading to the ubiquitination and proteasomal degradation of Hsp90 client proteins [4].
The disruption of Hsp90 function by geldanamycin results in the simultaneous degradation of numerous oncogenic client proteins, including v-Src, Bcr-Abl, p53, and ERBB2, effectively dismantling multiple signaling pathways that drive tumor growth and survival [4]. Additionally, geldanamycin has been shown to bind to the mitochondrial voltage-dependent anion channel (VDAC) through hydrophobic interactions, increasing intracellular Ca²⁺ levels and reducing plasma membrane cationic current, which contributes to suppression of cell invasion [1].
Despite its potent antitumor activity in preclinical models, geldanamycin presents several major drawbacks that preclude its clinical development:
The pronounced hepatotoxicity of geldanamycin is primarily attributed to the Michael acceptor feature of its benzoquinone ring, where metabolic Michael-type addition of glutathione at position C(19) depletes cellular glutathione reserves and limits the ability of mammalian cells to neutralize reactive oxygen species [1]. Additionally, the quinone moiety can be metabolized by one-electron reductases, generating unstable semiquinones and superoxide radicals that contribute to oxidative stress and cellular damage [1].
Alvespimycin (17-DMAG) is a semi-synthetic derivative of geldanamycin developed to overcome the limitations of the parent compound while retaining its potent Hsp90 inhibitory activity. The key structural modification involves replacement of the 17-methoxy group with a 2-dimethylaminoethylamine side chain, which significantly improves aqueous solubility and pharmaceutical properties [3] [5].
| Property | Description |
|---|---|
| Chemical Class | Benzoquinone ansamycin derivative |
| Source | Semi-synthetic derivative of geldanamycin [6] |
| Molecular Weight | 616.75 g/mol (free base) [7] |
| Hsp90 Binding Affinity | EC₅₀ = 62 ± 29 nM [7] |
| Key Improvement | Enhanced water solubility and oral bioavailability [3] |
This structural modification provides 10-fold greater solubility in aqueous buffers compared to 17-AAG (another geldanamycin derivative), enabling more feasible pharmaceutical formulations [5]. The introduction of the ionizable dimethylaminoethylamine group maintains the crucial binding interactions with Hsp90 while projecting the solubilizing group into the solvent environment, optimizing both target binding and pharmaceutical properties [5].
Alvespimycin maintains the core mechanism of Hsp90 inhibition but demonstrates improved cellular penetration and broad client protein degradation. While it shares the same binding site as geldanamycin, its enhanced solubility and pharmacokinetics allow for more potent effects on certain client proteins and pathways:
The following diagram illustrates the core Hsp90 inhibition mechanism shared by both compounds, along with key downstream effects on client protein degradation:
Hsp90 Inhibition Mechanism: Both compounds bind Hsp90's ATP pocket, triggering client protein ubiquitination and proteasomal degradation, disrupting oncogenic signaling.
Alvespimycin's ability to target the IKK-NF-κB pathway represents a significant advantage in certain hematological malignancies like CLL, where NF-κB serves as a critical survival factor. Treatment with alvespimycin leads to caspase-dependent apoptosis in CLL cells through this mechanism, demonstrating its potential in targeting transcription factors traditionally considered "undruggable" [8].
While both compounds share the core benzoquinone ansamycin structure and Hsp90 binding mechanism, critical structural differences lead to distinct pharmacological profiles:
| Characteristic | Geldanamycin | Alvespimycin (17-DMAG) |
|---|---|---|
| 17-Position Substituent | Methoxy group | Dimethylaminoethylamine [3] |
| Water Solubility | Low | ~10-fold higher than 17-AAG [5] |
| Hepatotoxicity | Significant concern | Reduced but not eliminated [3] |
| Oral Bioavailability | Poor | Improved [3] |
| Metabolic Stability | Limited; rapid clearance | Improved stability [3] |
| Clinical Development | Not pursued due to toxicity | Advanced to Phase I trials [3] |
Though both compounds inhibit Hsp90, they exhibit differences in client protein specificity and downstream signaling effects:
| Parameter | Geldanamycin | Alvespimycin (17-DMAG) |
|---|---|---|
| Primary Client Proteins Affected | v-Src, Bcr-Abl, p53, ERBB2 [4] | IKK complex, TβRI/II, AKT, HIF-1α [8] [9] |
| Effect on NF-κB Pathway | Limited | Potent inhibition via IKK depletion [8] |
| Effect on TGF-β Signaling | Not well characterized | Significant inhibition via TβR degradation [9] |
| Antifibrotic Activity | Limited data | Demonstrated in pulmonary fibrosis models [9] |
| Cytotoxicity in CLL | Moderate | Potent, caspase-dependent apoptosis [8] |
Alvespimycin's superior activity against the IKK-NF-κB pathway is particularly noteworthy in the context of hematological malignancies. In CLL cells, alvespimycin effectively depletes both subunits of IKK (IKKα and IKKβ), resulting in diminished NF-κB DNA binding and decreased transcription of anti-apoptotic target genes such as BCL2, XIAP, c-FLIP, and MCL1 [8]. This pathway-specific advantage may explain its enhanced cytotoxicity in CLL compared to earlier geldanamycin analogs.
Isothermal Titration Calorimetry (ITC) Protocol:
Cellular Thermal Shift Assay (CETSA) Protocol:
Immunoblot Analysis Protocol:
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding:
Both geldanamycin derivatives have been investigated primarily as anticancer agents, with alvespimycin demonstrating broader clinical potential:
Emerging research indicates potential applications beyond oncology:
Rational combination strategies can enhance efficacy and overcome resistance:
The evolution from geldanamycin to alvespimycin represents a case study in rational drug development, where structural modifications successfully addressed key pharmaceutical limitations while maintaining and in some cases enhancing target-specific efficacy. The improved solubility, reduced hepatotoxicity, and superior pharmacokinetics of alvespimycin enabled its advancement to clinical trials, where it demonstrated promising activity against both hematological malignancies and solid tumors.
Future directions for Hsp90 inhibitor development should focus on:
The following table summarizes the key quantitative pharmacokinetic data for alvespimycin, primarily derived from clinical phase I studies [1] [2].
| Parameter | Value(s) | Conditions / Notes |
|---|---|---|
| Recommended Phase II Dose | 80 mg/m² | Intravenous (IV), weekly [2] |
| Cmax | 2680 nmol/L | At 80 mg/m² IV dose [1] |
| AUC & Cmax Proportionality | Proportional increase | Doses ≤ 80 mg/m² [2] |
| Volume of Distribution (Vd) | 385 L (mean) | At 80 mg/m² IV dose, indicates extensive tissue distribution [1] |
| Half-Life (t₁/₂) | 9.9 to 54.1 hours (median 18.2) | Across all dose levels [1] |
| Clearance (CL) | 18.9 L/hr (mean) | At 80 mg/m² IV dose [1] |
| Protein Binding | Minimal | Contributes to high tissue distribution [1] |
| Primary Route of Elimination | Renal and Biliary | In mice, 10.6-14.8% of dose excreted unchanged in urine in 24h [3] [1] |
| Metabolism | Minimal extent | Redox cycling catalyzed by CYP450 reductase; low metabolic liability [1] |
For researchers aiming to replicate or build upon existing PK studies, here are the methodologies from key publications.
This foundational study established the safety, MTD, and PK profile in humans [2].
Multiple studies detail protocols for assessing alvespimycin's mechanism and efficacy in cell lines [4] [5].
Alvespimycin's pharmacokinetics are closely linked to its pharmacodynamics as an HSP90 inhibitor.
The diagram below illustrates the molecular pathway through which alvespimycin exerts its antitumor effects.
Alvespimycin inhibits HSP90, leading to client protein degradation and apoptosis.
A mouse PBPK model was developed to understand and predict alvespimycin's disposition [3].
Structure of the mouse PBPK model for alvespimycin disposition.
The summarized data provides a foundation for several research and development avenues:
The table below summarizes the core data for Alvespimycin, an investigational heat shock protein 90 (HSP90) inhibitor [1].
| Property | Description |
|---|---|
| DrugBank ID | DB12442 [1] |
| Generic Name | Alvespimycin [1] |
| Synonym | 17-DMAG [1] |
| Modality | Small Molecule [1] |
| Chemical Formula | C₃₂H₄₈N₄O₈ [1] |
| Molecular Weight | 616.7455 g/mol (average) [1] |
| Mechanism of Action | HSP90 inhibitor. Disrupts chaperone function, leading to proteasomal degradation of oncogenic client proteins (e.g., HER2, AKT, BRAF) [1]. |
| Solubility | Water-soluble hydrochloride salt available [2]. |
| IC₅₀ (HSP90) | 62 ± 29 nM [2] |
A Phase I study established key clinical parameters for intravenous, weekly administration of Alvespimycin. The data in the table below primarily comes from that study [3].
| Parameter | Value / Finding |
|---|---|
| Recommended Phase II Dose | 80 mg/m² (weekly, IV) [3]. |
| Maximum Tolerated Dose (MTD) | > 80 mg/m² [3]. |
| Dose-Limiting Toxicities (DLT) | Occurred at 106 mg/m²; included one treatment-related death [3]. |
| Common Adverse Events | Nausea, vomiting, fatigue, liver enzyme disturbances, hematologic toxicity, and ocular disturbances (blurred vision, keratitis) [1] [3]. |
| Volume of Distribution (Vd) | Mean of 385 L at 80 mg/m² [1]. |
| Half-Life | Ranged from 9.9 to 54.1 hours (median 18.2 h) [1]. |
| Clearance | Mean of 18.9 L/hr at 80 mg/m² [1]. |
| Route of Elimination | Primarily renal and biliary [1]. |
| Protein Binding | Reported to be minimal [1]. |
| Cmax | 2680 nmol/L at the 80 mg/m² dose [1]. |
A recent study identified Alvespimycin as a potential therapeutic for Diabetic Kidney Disease (DKD) by screening for inhibitors of extracellular vesicle (EV)-mediated mechanisms [4]. The workflow is summarized in the diagram below.
Flowchart of the multi-step screening strategy used to identify Alvespimycin [4].
The key steps of the screening methodology were [4]:
Alvespimycin exerts its effects by inhibiting HSP90, a molecular chaperone critical for the stability and function of many oncogenic "client proteins." [1] This mechanism is illustrated in the following pathway diagram.
Visualization of Alvespimycin's mechanism of action as an HSP90 inhibitor [1] [3].
The table below summarizes the key physical property and storage information for alvespimycin hydrochloride from various suppliers.
| Property | Reported Data | Source / Product ID |
|---|---|---|
| Molecular Weight | 653.2 / 653.21 Da [1] [2] [3] | Abcam (AB273531), BPS Bioscience (#27730), TargetMol (T6297) |
| Solubility in DMSO | 25 mM [1]; 19.6 mg/mL (30.01 mM) [3]; ≥26.2 mg/mL [2] | Abcam, TargetMol, BPS Bioscience |
| Solubility in Water | ≥3.04 mg/mL [2] | BPS Bioscience |
| Solubility in Ethanol | 6.5 mg/mL (9.95 mM) [3] | TargetMol |
| Purity | Typically >99% [1] [2] [3] | Multiple Suppliers |
| Short-Term Storage | -20°C [1] | Abcam |
| Long-Term Storage | -20°C (solid form stable for at least 12 months) [1] [2] | Abcam, BPS Bioscience |
| Solution Stability | Not recommended for long-term storage; do not store aqueous solutions for more than one day [2] | BPS Bioscience |
Handling Notes: Multiple sources recommend warming the tube at 37°C and using brief sonication in an ultrasonic bath to achieve higher solubility, especially when preparing stock solutions in DMSO [1] [2].
This compound is a potent HSP90 inhibitor, with consistent reports of an IC₅₀ of 62 nM in cell-free assays [1] [4] [2]. Its bioactivity is well-documented across numerous cell-based assays.
Key Experimental Protocols from Literature: The methods below, derived from research papers, can serve as a reference for your own experimental design.
Cell Viability/Cytotoxicity (MTT Assay):
Apoptosis Detection (Flow Cytometry):
HSP90 Inhibition Validation (Western Blot):
The following diagram illustrates the core mechanism by which alvespimycin exerts its antitumor effects, leading to the observed bioactivity in experiments.
Alvespimycin hydrochloride is a potent, water-soluble inhibitor of Heat Shock Protein 90 (HSP90) [1]. It binds to the ATP-binding site of HSP90, disrupting its chaperone function [2]. This leads to the proteasomal degradation of HSP90's client proteins—many of which are oncoproteins—and induces the expression of HSP70 as a compensatory stress response [3] [4] [5].
The diagram below illustrates this mechanism and a common workflow for assessing its effects in vitro.
The table below summarizes the potency (IC₅₀ or EC₅₀) of Alvespimycin in various human cancer cell lines and functional assays.
| Cell Line | Assay Type | Readout / Target | Potency (IC₅₀ or EC₅₀) | Citation |
|---|---|---|---|---|
| SKBR3 (Breast Cancer) | Functional | Her2 Degradation | 8 ± 4 nM [4] [6] | |
| SKBR3 (Breast Cancer) | Functional | Hsp70 Induction | 4 ± 2 nM [4] [6] | |
| SKOV3 (Ovarian Cancer) | Functional | Her2 Degradation | 46 ± 24 nM [4] [6] | |
| SKOV3 (Ovarian Cancer) | Functional | Hsp70 Induction | 14 ± 7 nM [4] [6] | |
| K562 (CML, Imatinib-Sensitive) | Cytotoxicity (Resazurin) | Metabolic Activity | 50 nM [5] | |
| K562-RC (CML, Imatinib-Resistant) | Cytotoxicity (Resazurin) | Metabolic Activity | 31 nM [5] | |
| K562-RD (CML, Imatinib-Resistant) | Cytotoxicity (Resazurin) | Metabolic Activity | 44 nM [5] | |
| A2058 (Melanoma) | Cytotoxicity (MTT) | Cell Viability | 2.1 nM [7] | |
| MDA-MB-231 (Breast Cancer) | Cytotoxicity (MTT) | Cell Viability | 5.8 nM [7] | |
| HCT116 (Colorectal Cancer) | Cytotoxicity (Alamar Blue) | Cell Viability | 50 nM [7] | |
| HeLa (Cervical Cancer) | Cytotoxicity (MTT) | Cell Viability | 2.06 μM [7] | |
| AGS (Gastric Cancer) | Functional | HIF1 Inhibition | 3.6 nM [7] | |
| Hep3B (Hepatocellular) | Functional | HIF1α Inhibition | 57.2 nM [7] |
This protocol measures the reduction in cell viability or metabolic activity after treatment with Alvespimycin [4] [5].
This protocol quantifies the induction of apoptosis following Alvespimycin treatment [5].
This protocol confirms HSP90 inhibition by detecting client protein depletion and HSP70 induction [4] [5] [6].
This compound is a versatile and potent tool for inhibiting HSP90 in in vitro models. The provided data and protocols for cytotoxicity, apoptosis, and mechanism-of-action studies offer a solid foundation for researchers to investigate its effects in various biological contexts.
The table below summarizes key dosing parameters for alvespimycin hydrochloride (17-DMAG) from recent peer-reviewed studies.
| Tumor Model | Dose | Route | Schedule | Vehicle/Solution | Key Findings | Source |
|---|---|---|---|---|---|---|
| BCR-ABL⁺ B-ALL & A20 Lymphoma | 5 mg/kg | Intravenous (IV) | Every 3 days | CD19-targeted PLGA-NHS nanoparticles in PBS (pH 7.4) | Significantly reduced tumor burden, prolonged survival, enhanced T-cell response | [1] |
| General Xenograft (e.g., TMK-1) | 5 - 25 mg/kg | Intraperitoneal (IP) | 3 times per week | Not fully specified (in vivo formulation calculator available) | 5 mg/kg: Reduced tumor growth and vessel area; 25 mg/kg: Suppressed tumor growth and metastasis | [2] |
| General Xenograft (e.g., BPH1) | 5 - 20 mg/kg | Intraperitoneal (IP) | Every 4 days | Sesame oil | 10-20 mg/kg: Significantly reduced tumor volume | [3] |
| TCL1-SCID Transplant Model | 10 mg/kg | Not specified | Daily for 16 days | Not specified | Decreased white blood cell count and prolonged survival | [2] |
This protocol is adapted from a 2025 study on B-cell malignancies and highlights an advanced delivery method to improve targeting and reduce toxicity [1].
For researchers requiring a more standard formulation, the following methodology is widely used.
The following diagram illustrates the general workflow for conducting in vivo efficacy studies with this compound, from hypothesis to analysis.
This workflow underscores that the choice of formulation and dosing regimen is directly informed by the initial research hypothesis and selected animal model.
The molecular mechanism by which alvespimycin exerts its effects is summarized below.
This compound is a potent inhibitor of Heat Shock Protein 90 (HSP90), binding with an IC50 of approximately 62 nM [3] [2]. By disrupting HSP90's chaperone function, it leads to the proteasomal degradation of numerous oncogenic client proteins critical for cancer cell survival and proliferation, such as Her2, BCR-ABL, CDK4, and Akt [4] [5]. This multi-faceted action results in apoptosis, cell cycle arrest, and as recent studies show, can enhance the anti-tumor immune response by modulating antigen presentation [1].
The table below summarizes the key physical-chemical properties and solubility data for Alvespimycin hydrochloride (17-DMAG hydrochloride) from multiple supplier specifications.
| Property | Value | Notes / Source |
|---|---|---|
| Molecular Weight | 653.21 g/mol | [1] [2] [3] |
| Purity | >98% - ≥99% | Consistent across suppliers [2] [4] |
| Solubility in DMSO | ≥26.2 mg/mL (∼40.1 mM) | BPS Bioscience [1] |
| ≥50 mg/mL (∼76.6 mM) | MedChemExpress [2] [3] | |
| 25 mM | Abcam [4] | |
| Solubility in Water | ≥3.04 mg/mL (∼4.65 mM) | BPS Bioscience [1] |
| 4.76 mg/mL (∼7.29 mM) | MedChemExpress (requires heating to 60°C) [2] | |
| Storage Condition | -20°C, sealed, dry | Solid form is stable for at least 12 months [1] [3] |
For both DMSO and water, suppliers recommend specific techniques to achieve higher solubility:
MedChemExpress provides two detailed protocols for preparing dosing solutions suitable for in vivo studies like intraperitoneal (i.p.) injections [3].
Protocol 1: DMSO/PEG300/Tween-80/Saline Solution This protocol yields a clear solution of at least 2.5 mg/mL.
Protocol 2: DMSO/SBE-β-CD/Saline Solution This is an alternative formulation, also yielding a solution of at least 2.5 mg/mL.
This compound has been used in various cell-based assays. The table below outlines specific experimental conditions and key findings from the literature, which can serve as a reference for your own protocol design.
| Assay Type / Biological Activity | Cell Lines Used | Reported Concentration / IC50/EC50 | Key Observations | Cited Protocol (Adapted from [5]) |
|---|
| Hsp90 Inhibition (Her2 Degradation) | SKBR3 (breast cancer) | EC₅₀ = 8 ± 4 nM [2] [5] | Potent degradation of Hsp90 client protein Her2. | 1. Culture SKBR3 cells in appropriate medium. 2. Treat cells with Alvespimycin HCl (e.g., 0.1-100 nM) for 24 hours. 3. Lyse cells and analyze Her2 protein levels by Western blot. | | Hsp90 Inhibition (Hsp70 Induction) | SKBR3 (breast cancer) | EC₅₀ = 4 ± 2 nM [2] [5] | Induction of Hsp70 is a biomarker of Hsp90 inhibition. | 1. Treat cells (e.g., SKBR3) with Alvespimycin HCl. 2. Analyze induction of Hsp70 via Western blot as a pharmacodynamic marker. | | Cytotoxicity / Anti-proliferative | Various (e.g., SKBR3, A2058, HCT116) | IC₅₀ = ~2 nM to 1.6 µM [5] | Potent, dose-dependent cytotoxicity across many cancer cell lines. | 1. Seed cells in 96-well plates. 2. After 24h, treat with a dose range of Alvespimycin HCl (e.g., 1 nM - 10 µM). 3. Incubate for 72 hours. 4. Assess viability using MTT, CellTiter-Glo, or Alamar Blue assays. | | Apoptosis Induction | Chronic Lymphocytic Leukemia (CLL) cells | 50-500 nM [2] | Dose-dependent apoptosis at pharmacologically attainable concentrations. | 1. Isolate and culture primary CLL cells. 2. Treat with Alvespimycin HCl (50-500 nM) for 24-48 hours. 3. Measure apoptosis by Annexin V/PI staining and flow cytometry. | | In Vivo Efficacy | Mouse tumor models | 10-20 mg/kg (i.p., every 4 days) [2] | Significant reduction in tumor volume. | 1. Administer via intraperitoneal (i.p.) injection. 2. Use formulations described in the "In Vivo Dosing Formulations" section above. 3. Monitor tumor volume and animal health. |
This compound exerts its effects by inhibiting the HSP90 molecular chaperone. The following diagram illustrates the logical sequence of events from drug treatment to the final biological outcomes, based on the mechanism described in [1].
1.1 Fluorescence Polarization Principle Fluorescence Polarization (FP) is a powerful, homogeneous technique widely used to monitor molecular interactions in solution, such as protein-ligand binding, and is particularly amenable to high-throughput screening [1] [2]. The principle is based on the relationship between a molecule's rotation speed and its emitted light's polarization.
When a small, fluorescently-labeled molecule (called a tracer) is excited with plane-polarized light, it tumbles rapidly in solution during the brief nanoseconds between light absorption and emission. This rapid rotation causes the emitted light to be depolarized [3] [1]. However, if this tracer binds to a much larger molecule (like a protein), its rotational speed slows down significantly. The slower rotation means the emitted light remains largely in the same plane as the excitation light, resulting in a high polarization signal [3] [2].
Polarization (P) is quantified in millipolarization units (mP) and is calculated from the intensities of emitted light parallel (I||) and perpendicular (I⟘) to the excitation plane [2]. A key advantage of FP is its ratiometric nature, which makes it less susceptible to compound interference and allows for miniaturization without the need for separation steps [3] [1] [2].
1.2 Hsp90 as a Drug Target and the Role of Alvespimycin The molecular chaperone Heat Shock Protein 90 (Hsp90) is a promising anticancer target because it ensures the correct folding and stability of numerous "client proteins" that are critical for oncogenesis [4] [5]. Inhibiting Hsp90 leads to the simultaneous degradation of multiple oncogenic clients, disrupting several cancer pathways at once [4].
Alvespimycin (17-DMAG) is a potent, water-soluble Hsp90 inhibitor. It binds to the N-terminal ATP-binding domain of Hsp90, inhibiting its ATPase activity and leading to the proteasomal degradation of client proteins [6] [4]. In FP assays, it can be used as a high-affinity, unlabeled competitor to displace a fluorescent tracer from Hsp90, allowing for the measurement of its binding affinity [3].
The following diagram illustrates the core principle of the FP-based competitive binding assay for Hsp90.
To ensure a robust assay, key parameters for the tracer, lysate, and inhibitor must be optimized. The tables below summarize critical data for Alvespimycin and general FP assay conditions.
Table 1: Biochemical and Cellular Activity of Alvespimycin (17-DMAG) Hydrochloride
| Assay Type | System | Measured Activity (IC₅₀/EC₅₀) | Citation |
|---|---|---|---|
| Cell-Free Binding | Biochemical | 62 nM | [6] |
| Hsp90 Inhibition | SKBR3 cells (Her2 degradation) | 46 nM | [6] |
| Hsp90 Inhibition | SKBR3 cells (Hsp70 upregulation) | 14 nM | [6] |
| Cell Cytotoxicity | SKBR3 cells | 24 nM | [6] |
| Cell Cytotoxicity | A549 cells | 68 nM | [6] |
| FP Binding Assay | NCI-H526 cells | Activity confirmed at 1 µM | [6] |
Table 2: Key Parameters for FP Assay Development
| Parameter | Consideration | Recommendation/Example |
|---|---|---|
| Tracer | High-affinity ligand for target, amenable to labeling [3]. | Cy3B-labeled geldanamycin for Hsp90 [3]. |
| Tracer Concentration | Should be low, ideally at or below its KD [3]. | 0.1 - 100 nM; not exceeding 2x KD of unlabeled ligand [3]. |
| Fluorophore | Fluorescence lifetime, excitation/emission wavelengths [3]. | Cy3B (lifetime: 2.8 ns, Ex/Em: 558/572 nm) or Cy5 [3]. |
| Lysate Protein | Requires titration to find saturation point for maximum polarization [3]. | Titrate lysate concentration against fixed tracer concentration [3]. |
| Assay Format | Homogeneous, no-wash [1] [7]. | 384-well plate, suitable for high-throughput screening [3]. |
This protocol outlines the steps for using an FP-based competitive binding assay to measure the affinity of Alvespimycin for Hsp90 in whole cell lysates, eliminating the need for purified protein [3].
The complete experimental procedure, from setup to data analysis, is visualized below.
This compound (commonly known as 17-DMAG) is a potent and water-soluble inhibitor of heat shock protein 90 (Hsp90) that has demonstrated significant antitumor activity across various cancer models. As an Hsp90 inhibitor, Alvespimycin disrupts the chaperone function of Hsp90, leading to the degradation of numerous oncogenic client proteins critical for cancer cell survival and proliferation. The MTT cytotoxicity assay provides a reliable, quantitative method for evaluating the cellular response to Alvespimycin treatment by measuring mitochondrial activity in living cells. This colorimetric assay serves as a valuable tool for initial drug screening and dose-response studies, enabling researchers to determine the half-maximal inhibitory concentration (IC50) values essential for understanding drug potency and optimizing therapeutic dosing regimens.
The fundamental mechanism of the MTT assay revolves around the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to purple formazan crystals by metabolically active cells. The intensity of the color developed is directly proportional to the number of viable cells, allowing for quantitative assessment of compound-induced cytotoxicity. When applied to Alvespimycin, this assay has demonstrated consistent dose-dependent cytotoxicity across numerous cancer cell lines, including ovarian cancer (SKOV-3), chronic lymphocytic leukemia (CLL), osteosarcoma, and lung adenocarcinoma models, confirming its utility as a standardized approach for evaluating the antitumor efficacy of this promising therapeutic agent [1] [2] [3].
Cell lines: Various cancer cell lines have been successfully used in Alvespimycin cytotoxicity studies, including:
Equipment:
Cell Preparation: Harvest exponentially growing cells using standard trypsinization procedures (for adherent lines) or centrifugation (for suspension lines). Determine cell viability using trypan blue exclusion, ensuring >95% viability for consistent results.
Plate Seeding: Seed cells in 96-well flat-bottom tissue culture plates at optimized densities:
Pre-incubation: Incubate seeded plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cell attachment and recovery.
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve desired final concentrations, typically ranging from 1-1000 nM. Key considerations:
Incubation Period: Incubate treated cells for predetermined time periods based on experimental objectives:
MTT Application: After treatment incubation, add 10-20 μL of MTT solution (5 mg/mL) to each well to achieve a final concentration of 0.5-1 mg/mL. Return plates to the incubator for 2-4 hours to allow formazan crystal formation.
Solubilization: Carefully remove the medium containing MTT reagent without disturbing the formazan crystals. Add 100-150 μL of DMSO to each well to dissolve the formazan crystals. Place plates on an orbital shaker for 10-15 minutes to ensure complete dissolution.
Absorbance Measurement: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630-650 nm to correct for background interference. Record values for all experimental and control wells.
Cell viability calculation: % Viability = (Absorbance of treated sample - Absorbance of background) / (Absorbance of untreated control - Absorbance of background) × 100
IC₅₀ determination: Plot percentage viability against log₁₀ of drug concentration and fit with a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC₅₀ represents the concentration at which 50% of cells remain viable relative to untreated controls.
Combination index (CI) analysis: When testing Alvespimycin in combination with other agents (e.g., cisplatin), use the Chou-Talalay method to determine synergistic, additive, or antagonistic effects [3]. CI values <1 indicate synergy, CI=1 indicates additive effects, and CI>1 indicates antagonism.
Table 1: Reported IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value | Assay Duration | Reference |
|---|---|---|---|---|
| SKOV-3 | Ovarian cancer | 68.7 nM | 72 hours | [5] |
| A549 | Lung adenocarcinoma | 0.454 μM | 48 hours | [3] |
| GLC-82 | Lung adenocarcinoma | 0.273 μM | 48 hours | [3] |
| SKBR3 | Breast cancer | 24 nM | 72 hours | [6] |
| HCT116 | Colorectal carcinoma | 50 nM | 72 hours | [6] |
| CCRF-CEM | Leukemia | 540 nM | 72 hours | [6] |
Table 2: Optimization Parameters for MTT Assay with this compound
| Parameter | Recommendation | Considerations |
|---|---|---|
| Cell seeding density | 2,000-10,000 cells/well | Optimize for each cell line to ensure 70-80% confluence at endpoint |
| Drug treatment duration | 24-72 hours | Longer incubations may yield lower IC₅₀ values |
| MTT incubation time | 2-4 hours | Varies with cell metabolic activity; optimize to avoid saturation |
| Serum concentration | 10% FBS | Reduced serum may enhance drug sensitivity but affect cell viability |
| DMSO concentration | ≤0.1% | Higher concentrations may cause solvent toxicity |
| Formazan solvent | DMSO | Alternative: SDS-HCl buffer for increased solubility |
Treatment with this compound typically results in dose-dependent cytotoxicity across various cancer cell lines. The MTT assay should demonstrate a characteristic sigmoidal dose-response curve, with noticeable reduction in viability beginning at concentrations as low as 5-10 nM in sensitive lines like SKBR3 breast cancer cells [6]. At the molecular level, effective Alvespimycin treatment correlates with degradation of Hsp90 client proteins (e.g., HER2, MET, AKT) within 8-24 hours post-treatment, preceding the observed reduction in cell viability [1] [5]. The induction of apoptosis can be confirmed through complementary assays such as annexin V/propidium iodide staining and caspase activation, which typically show significant increases after 24-48 hours of treatment [2] [1].
The differential sensitivity between cancer cells and normal fibroblasts is a key finding, with normal cells like MRC5 fibroblasts demonstrating significantly higher IC₅₀ values (reduced sensitivity) compared to various cancer cell lines [1]. This selective cytotoxicity underscores the therapeutic potential of Alvespimycin. Furthermore, combination studies have demonstrated that Alvespimycin can synergize with conventional chemotherapeutics like cisplatin, potentially allowing for dose reduction of cytotoxic agents while maintaining or enhancing antitumor efficacy [3].
Schematic Diagram 1: Mechanism of Action and Experimental Assessment of this compound. This diagram illustrates the molecular pathway through which this compound (17-DMAG) inhibits Hsp90, leading to downstream cellular effects and measurable experimental outcomes through various assessment methods.
High background absorbance: Ensure complete removal of MTT reagent before DMSO addition and use appropriate background controls with medium only. Check for microbial contamination which can reduce MTT.
Poor formazan crystal formation: Verify MTT solution concentration and storage conditions (protect from light, store at 4°C). Ensure cells are metabolically active with >95% viability at seeding.
High variability between replicates: Use well-mixed cell suspensions and consistent pipetting techniques. Pre-warm reagents to 37°C before addition to prevent temperature shock.
Inconsistent dose-response curves: Prepare fresh drug dilutions for each experiment and verify concentration accuracy through serial dilution techniques. Ensure equal DMSO concentrations across all treatments.
Edge effect in 96-well plates: Use perimeter wells for PBS blanks or exclude from analysis. Consider using specialized plates designed to minimize evaporation.
Schematic Diagram 2: MTT Assay Workflow and Quality Control Points for this compound Cytotoxicity Testing. This diagram outlines the sequential steps in performing the MTT assay with integrated quality control measures at each stage to ensure reliable and reproducible results.
Heat shock protein 90 (HSP90) is an ATP-dependent molecular chaperone that facilitates the proper folding, stability, and function of numerous client proteins, many of which are oncoproteins that drive cancer progression. HSP90 inhibition represents a promising anticancer strategy by simultaneously targeting multiple oncogenic pathways through client protein degradation. Alvespimycin hydrochloride (17-DMAG) is a potent, water-soluble second-generation HSP90 inhibitor that exhibits improved pharmaceutical properties over first-generation inhibitors like tanespimycin (17-AAG). As a benzoquinone ansamycin derivative, Alvespimycin binds to the N-terminal ATP-binding pocket of HSP90, disrupting its chaperone function and leading to polyubiquitination and proteasomal degradation of client proteins. [1] [2]
The mechanism of action involves Alvespimycin competitively inhibiting ATP binding to HSP90, which prevents the conformational changes required for proper client protein maturation. This results in the destabilization of oncogenic clients and their subsequent degradation by the proteasome. Simultaneously, HSP90 inhibition triggers a heat shock response, characterized by elevated expression of HSP70 and other heat shock proteins as a compensatory mechanism. This coordinated response provides valuable pharmacodynamic biomarkers for monitoring HSP90 inhibition in experimental and clinical settings. [1]
HSP90 chaperones a diverse array of client proteins involved in critical oncogenic signaling pathways. The table below summarizes key client proteins affected by Alvespimycin-mediated HSP90 inhibition, along with their primary functions in cancer biology:
Table 1: Major Oncogenic Client Proteins Targeted by Alvespimycin-Mediated HSP90 Inhibition
| Client Protein | Function in Cancer | Role in Signaling Pathways | Therapeutic Significance |
|---|---|---|---|
| HER2/ERBB2 | Receptor tyrosine kinase; amplified in breast cancer | PI3K/AKT and MAPK pathway activation | Sensitizes HER2+ breast cancer to trastuzumab |
| AKT (PKB) | Serine/threonine kinase; promotes cell survival | PI3K/AKT/mTOR signaling | Reduces anti-apoptotic signaling |
| BRAF | Serine/threonine kinase; mutated in melanoma | MAPK pathway activation | Inhibits proliferation in BRAF-mutant cancers |
| CDK4 | Cyclin-dependent kinase; cell cycle regulation | G1 to S phase progression | Induces cell cycle arrest |
| MET | Receptor tyrosine kinase; invasive growth | HGF/MET signaling pathway | Suppresses metastasis |
| BCR-ABL | Fusion tyrosine kinase; chronic myeloid leukemia | JAK-STAT signaling | Overcomes imatinib resistance |
| Androgen Receptor | Nuclear receptor; prostate cancer | Androgen signaling | Suppresses castration-resistant PCa |
| EGFR | Receptor tyrosine kinase; lung cancer | MAPK and PI3K signaling | Enhances sensitivity to EGFR inhibitors |
The therapeutic potential of Alvespimycin stems from its ability to simultaneously degrade multiple client proteins that cancer cells depend on for survival and growth, a phenomenon known as oncogene addiction. This multi-target approach is particularly valuable for malignancies driven by multiple oncogenic alterations and for overcoming resistance to targeted therapies. Clinical evidence demonstrates that Alvespimycin has activity against various cancer types, including HER2-positive breast cancer, castration-resistant prostate cancer, metastatic melanoma, and hematological malignancies. [3] [1]
Objective: To detect and quantify changes in client protein levels and HSP70 induction following Alvespimycin treatment in cancer cell lines.
Materials:
Procedure:
Expected Results: Successful HSP90 inhibition is confirmed by dose-dependent depletion of client proteins (HER2, AKT, CDK4) and concomitant induction of HSP70. Typically, significant client protein reduction (>50%) is observed at Alvespimycin concentrations ≥100 nM with 24-hour treatment. [3] [2]
Objective: To measure HSP70 mRNA induction as an early biomarker of HSP90 inhibition.
Materials:
Procedure:
Expected Results: Significant induction of HSP70 mRNA (3-10 fold increase) is typically observed within 6 hours of Alvespimycin treatment at concentrations as low as 20-40 mg/m² equivalent exposure. [3]
Objective: To evaluate Alvespimycin-mediated client protein degradation and HSP70 induction in tumor xenograft models.
Materials:
Procedure:
Expected Results: Significant client protein depletion and HSP70 induction in tumor tissues should be observed at 24 hours post-treatment, sustained for up to 72 hours. The magnitude of effect should correlate with drug exposure levels. Peripheral blood mononuclear cells (PBMCs) may serve as a surrogate tissue, showing similar pharmacodynamic changes. [3] [4]
Table 2: Experimental Dosing and Sampling Schedule for In Vivo Pharmacodynamic Studies
| Study Day | Activity | Parameters Measured | Expected Outcomes |
|---|---|---|---|
| Day 0 | Baseline biopsy | Client protein baseline levels | Establish pre-treatment expression |
| Day 1 | Alvespimycin administration (80 mg/m² IV) | Pre-dose, 0.5, 1, 2, 4, 8, 24h post-dose plasma collection | Peak concentration (C~max~) 1-2h post-dose |
| Day 2 | 24h post-treatment tumor biopsy | Client proteins, HSP70 induction | >50% client protein reduction, >3-fold HSP70 increase |
| Day 3-4 | Additional time point collections | Sustained effect measurement | Client depletion maintained for 48-72h |
| Day 7 | Pre-cycle 2 biopsy | Client protein recovery | Return toward baseline levels |
The following diagram illustrates the integrated experimental approach for analyzing Alvespimycin-induced client protein degradation:
Diagram 1: Comprehensive Workflow for Client Protein Degradation Analysis. This integrated approach combines cellular assays and in vivo studies to thoroughly characterize Alvespimycin-induced HSP90 inhibition and its functional consequences.
Table 3: Troubleshooting Guide for Alvespimycin Client Protein Degradation Assays
| Problem | Potential Cause | Solution |
|---|---|---|
| Incomplete client protein depletion | Insufficient drug exposure | Increase concentration (up to 1 μM in vitro); verify proper dosing in vivo |
| High background in Western blots | Non-specific antibody binding | Optimize antibody concentrations; include appropriate controls |
| Variable HSP70 induction | Cell line-specific responses | Include positive control cell lines; verify HSP70 antibody specificity |
| Poor tumor drug penetration | Suboptimal dosing route/formulation | Confirm IV administration; evaluate tumor drug levels by HPLC-MS |
| Rapid client protein recovery | Short drug half-life | Consider more frequent dosing; evaluate sustained release formulations |
Alvespimycin is a potent Heat Shock Protein 90 (Hsp90) inhibitor. It was identified as a candidate for inhibiting EV-mediated mechanisms through a specific chemical screening strategy targeting EV-induced inflammation [1].
The workflow below summarizes the key screening and validation process.
The table below summarizes the primary biochemical and cellular activity data for Alvespimycin, which underpins its use in experimental protocols.
| Assay Type | Experimental System | Reported Value (IC50/EC50) | Key Observation |
|---|---|---|---|
| Binding Affinity [2] [4] | Cell-free assay | 62 nM (Hsp90) | Direct binding to Hsp90. |
| Binding Affinity [2] [4] | Cell-free assay | 65 nM (GRP94) | Direct binding to related chaperone. |
| Functional Inhibition [5] | SKBR3 cells (Her2 degradation) | 8 nM (EC50) | Downregulation of Hsp90 client protein. |
| Functional Inhibition [5] | SKBR3 cells (Hsp70 induction) | 4 nM (EC50) | Induction of heat shock response. |
| Cytotoxicity [2] | A2058 human melanoma cells | 2.1 nM (IC50) | Anti-proliferative effect. |
| Cytotoxicity [2] | HCT116 human colon cancer cells | 50-78 nM (IC50) | Anti-proliferative effect. |
Here are the core methodologies for studying the effect of Alvespimycin on extracellular vesicles, compiled from recent research [1].
This protocol describes isolating EVs from mesangial cell conditioned medium, but it can be adapted for other cell types.
This flow cytometry-based assay measures the inhibition of EV uptake by recipient cells (e.g., macrophages) after Alvespimycin treatment.
The workflow for this key functional assay is visualized below.
In a diabetic rat model, Alvespimycin demonstrated significant therapeutic effects.
I hope these detailed application notes and protocols provide a solid foundation for your research on Alvespimycin and extracellular vesicles. Should you require further specifics on a particular technique, feel free to ask.
The human epidermal growth factor receptor 2 (HER2) is a transmembrane receptor tyrosine kinase that activates multiple growth-promoting signaling pathways, including PI3K-AKT and Ras-MAPK cascades. HER2 is overexpressed in approximately 20-30% of breast cancers and is associated with aggressive tumor behavior and poor patient outcomes. A primary oncogenic function of HER2 is suppressing apoptosis (programmed cell death) to enhance cell survival, leading to uncontrolled proliferation and tumor growth. HER2 achieves this apoptotic suppression through multiple mechanisms, including upregulation of anti-apoptotic Bcl-2 proteins (Bcl-2, Bcl-xL, Mcl-1), suppression of p53-mediated apoptosis via AKT-mediated MDM2 upregulation, and increased expression of survivin, a key inhibitor of caspase activation. HER2 overexpression also activates PI3K-AKT signaling, which phosphorylates pro-apoptotic proteins like Bad and FOXO transcription factors, sequestering them away from their apoptotic targets. These complex mechanisms enable HER2-driven cancers to evade normal cell death processes and develop resistance to conventional therapies. [1]
Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability, conformation, and function of numerous client proteins, many of which are oncogenic drivers in cancer. HSP90 facilitates the proper folding and maturation of these client proteins through ATP-dependent conformational changes. In cancer cells, HSP90 function is exploited to maintain the stability of mutated or overexpressed oncoproteins, including HER2, AKT, RAF, and mutant p53. Oncogenic client proteins demonstrate heightened dependence on HSP90 compared to their normal counterparts, providing a therapeutic window. Inhibition of HSP90 leads to ubiquitin-mediated degradation of these client proteins via the proteasome, simultaneously disrupting multiple oncogenic signaling pathways. This multi-targeted approach is particularly valuable in cancers like HER2-positive breast cancer, where resistance to single-agent targeted therapies commonly develops through alternative pathway activation. Alvespimycin hydrochloride (17-DMAG) is a second-generation HSP90 inhibitor with improved aqueous solubility and pharmacological properties compared to first-generation analogs. [2]
The combination of alvespimycin and trastuzumab represents a mechanistically synergistic approach for treating HER2-positive cancers. While trastuzumab directly targets the HER2 receptor, it primarily affects surface expression and signaling without completely degrading the oncoprotein. Cancer cells often develop resistance mechanisms that bypass trastuzumab-mediated inhibition. By targeting HSP90, alvespimycin promotes the proteasomal degradation of HER2 itself, along with other key signaling proteins that contribute to trastuzumab resistance, such as mutant PI3K, AKT, and RAF. This combination simultaneously attacks the primary oncogenic driver (HER2) while preventing the emergence of common resistance pathways. Additionally, HSP90 inhibition may target cancer stem cell populations that often persist following conventional therapies and contribute to disease recurrence. The complementary mechanisms of action provide a strong rationale for combining these agents to achieve more durable responses in HER2-positive cancers. [3] [1]
Figure 1: Molecular Mechanism of Alvespimycin and Trastuzumab Combination Therapy. The diagram illustrates how trastuzumab directly binds to HER2's extracellular domain while alvespimycin inhibits HSP90, leading to degradation of multiple oncogenic client proteins. This dual approach disrupts oncogenic signaling more comprehensively than either agent alone, ultimately promoting apoptosis and tumor regression.
A landmark phase I dose-escalation trial evaluated the safety, tolerability, and preliminary efficacy of this compound in combination with trastuzumab for patients with advanced solid tumors. The study enrolled 28 patients (25 with breast cancer and 3 with ovarian cancer) whose diseases had progressed on standard therapies. The trial followed a weekly dosing schedule where patients received trastuzumab followed by intravenous alvespimycin. Three dose cohorts were established: 60 mg/m² (n=9), 80 mg/m² (n=13), and 100 mg/m² (n=6). The primary objectives were to determine the maximum tolerated dose (MTD), characterize the pharmacokinetic profile of alvespimycin when administered with trastuzumab, and assess pharmacodynamic effects on HSP90 client proteins in peripheral blood lymphocytes. Dose-limiting toxicities (DLTs) were carefully monitored to establish the recommended phase II dose. This trial represented one of the first systematic evaluations of HSP90 inhibition combined with HER2-targeted therapy in patients with advanced, treatment-refractory cancers. [3]
The combination of alvespimycin and trastuzumab demonstrated a manageable safety profile with identifiable and predominantly reversible toxicities. Dose-limiting toxicities observed in the trial included grade III left ventricular systolic dysfunction presenting as congestive heart failure in one patient at the 100 mg/m² dose level, and reversible grade III keratitis in two patients at the 80 mg/m² dose level. Other drug-related grade III toxicities consisted of single episodes of fatigue, diarrhea, myalgia, and back pain. Common mild to moderate adverse events (grades I-II) included diarrhea, fatigue, myalgia, arthralgia, nausea, blurry vision, headache, back pain, and dry eyes. The maximum tolerated dose was established at 80 mg/m² weekly, with the 100 mg/m² dose exceeding tolerability limits. Pharmacokinetic analysis revealed no significant changes upon weekly dosing, indicating no unexpected drug accumulation or interactions. Based on these findings, the recommended dose of alvespimycin for further clinical study in combination with trastuzumab was determined to be 80 mg/m² administered weekly. [3]
The combination therapy demonstrated promising antitumor activity in this heavily pretreated patient population. Among the efficacy outcomes, there was one partial response and seven cases of stable disease lasting 4-10 months, all occurring in patients with HER2-positive metastatic breast cancer. Additionally, one ovarian cancer patient experienced complete resolution of ascites and pleural effusion that lasted for an impressive 24.8 months, representing significant clinical benefit despite not meeting formal radiographic response criteria. Pharmacodynamic assessments revealed that HSP70 induction—a recognized biomarker of HSP90 inhibition—continued to increase across four weeks of treatment and was most pronounced at the 80 and 100 mg/m² dose levels. This biomarker confirmation indicated effective target engagement by alvespimycin at the recommended phase II dose. The correlation between HSP70 induction and clinical outcomes supports its utility as a pharmacodynamic marker for future studies of HSP90 inhibitors in combination regimens. [3]
Table 1: Summary of Dose-Limiting Toxicities and Maximum Tolerated Dose from Phase I Trial
| Dose Cohort | Patients Enrolled | Dose-Limiting Toxicities (DLTs) | Other Grade III Toxicities | MTD Determination |
|---|---|---|---|---|
| 60 mg/m² | 9 | None reported | None reported | Tolerable |
| 80 mg/m² | 13 | Reversible grade III keratitis (2 patients) | One episode each of fatigue, diarrhea | Defined as MTD |
| 100 mg/m² | 6 | Grade III left ventricular systolic dysfunction (1 patient) | Myalgia, back pain | Exceeded MTD |
Table 2: Antitumor Activity in HER2-Positive Metastatic Breast Cancer Patients
| Response Category | Number of Patients | Duration (Range) | Clinical Significance |
|---|---|---|---|
| Partial Response | 1 | Not specified | Confirmed tumor shrinkage |
| Stable Disease | 7 | 4-10 months | Disease control in refractory patients |
| Clinical Benefit (Ovarian) | 1 | 24.8 months | Resolution of ascites/pleural effusion |
This protocol describes methods for evaluating the combined effects of alvespimycin and trastuzumab on HER2 signaling pathways and downstream effectors in HER2-positive breast cancer cell lines. The procedures assess mechanistic interactions, synergistic potential, and pharmacodynamic biomarkers relevant to clinical application. This protocol is suitable for investigating basic mechanisms of action, identifying predictive biomarkers, and evaluating potential resistance mechanisms.
Cell Culture and Treatment:
Protein Extraction and Western Blotting:
Cell Viability Assessment:
This protocol describes the pharmacodynamic assessment of HSP90 inhibition in peripheral blood lymphocytes (PBLs), based on methods used in the phase I clinical trial of alvespimycin plus trastuzumab. Monitoring HSP70 induction in PBLs provides a non-invasive biomarker of HSP90 target engagement that can guide dose optimization in preclinical and clinical studies.
Sample Collection and Processing:
Protein Analysis:
Alternative Flow Cytometry Method:
The combination of alvespimycin and trastuzumab holds particular promise for addressing the critical challenge of trastuzumab resistance in HER2-positive breast cancer. Resistance mechanisms include truncated p95HER2 variants that lack the trastuzumab-binding domain, activation of alternative survival pathways (PI3K/AKT, MAPK), and alterations in apoptotic regulation. HSP90 inhibition effectively targets multiple of these resistance mechanisms simultaneously by promoting degradation of various HER2 forms (including p95HER2) and downstream signaling components. Research indicates that HER2-positive cancers with acquired trastuzumab resistance remain dependent on HER2 signaling and therefore vulnerable to HSP90 inhibition. Additionally, HSP90 inhibitors can target cancer stem cell populations characterized by CD44high/CD24low expression and high ALDH1 activity, which are implicated in trastuzumab resistance and tumor recurrence. The ability to concurrently address multiple resistance pathways represents a significant advantage of this combination approach compared to sequential single-agent targeted therapies. [1] [4]
While breast cancer has been the primary focus, the alvespimycin and trastuzumab combination has potential applications across various HER2-positive malignancies. The phase I trial included ovarian cancer patients, with one experiencing remarkable clinical benefit manifested by resolution of ascites and pleural effusion lasting nearly 25 months. This suggests that HER2-dependent tumors beyond breast cancer may respond to this therapeutic strategy. Furthermore, the combination may be particularly valuable in tumors with specific molecular features, such as HER2 amplification with concurrent PI3K pathway activation, where resistance to single-agent HER2 targeting often develops rapidly. Investigation in other HER2-driven malignancies including gastric, colorectal, and non-small cell lung cancers is warranted based on the mechanistic rationale. The ability of HSP90 inhibitors to simultaneously degrade multiple oncogenic clients (HER2, EGFR, MET, RAF) provides a compelling rationale for their use in tumors with co-activation of multiple receptor tyrosine kinases or those dependent on difficult-to-drug oncoproteins. [3]
Several technical considerations should be addressed when developing research programs around alvespimycin and trastuzumab combinations. The schedule and sequencing of administration may influence efficacy, as preclinical models suggest that prolonged HSP90 inhibition prior to HER2-targeted therapy may enhance antitumor effects. Additionally, pharmacokinetic properties of alvespimycin, including its volume of distribution (385 L) and half-life (median 18.2 hours), support weekly administration but may necessitate adjustment in patients with impaired renal or hepatic function. The ocular toxicity observed in clinical trials (keratitis, blurry vision) requires careful monitoring in preclinical models and may represent a class effect of HSP90 inhibitors. From a practical standpoint, the limited commercial availability of alvespimycin following halted clinical development may necessitate the use of alternative HSP90 inhibitors in research settings, though structural and functional similarities among this class suggest that findings may be translatable. Researchers should also consider exploring novel formulation strategies to improve the therapeutic index of HSP90 inhibitors while minimizing off-target effects. [3] [2] [5]
The combination of this compound with trastuzumab represents a promising therapeutic strategy for HER2-positive cancers, particularly for patients who have developed resistance to standard HER2-targeted therapies. The mechanistic synergy between direct HER2 inhibition and degradation of multiple oncogenic clients through HSP90 inhibition provides a strong rationale for continued investigation. Clinical evidence from the phase I trial demonstrates a manageable safety profile with the maximum tolerated dose of alvespimycin established at 80 mg/m² weekly in combination with standard trastuzumab dosing, along with encouraging antitumor activity in heavily pretreated patients.
Future research should focus on several key areas: First, identifying predictive biomarkers beyond HER2 positivity that can select patients most likely to benefit from this combination approach. Potential biomarkers include levels of HSP90 client proteins, HSP70 induction capacity, or specific genetic alterations in signaling pathways. Second, developing rational combination strategies with other targeted agents, such as CDK4/6 inhibitors, PI3K pathway inhibitors, or immune checkpoint inhibitors, may further enhance efficacy. Third, optimizing dosing schedules and sequences to maximize therapeutic index while minimizing overlapping toxicities. Finally, addressing technical challenges related to formulation and drug delivery may improve the practicality and accessibility of HSP90 inhibitor-based regimens.
The experimental protocols outlined in this document provide a foundation for researchers to systematically evaluate the biological effects, pharmacodynamic markers, and combination potential of alvespimycin with trastuzumab. As the field of targeted therapy continues to evolve, multi-modal approaches that simultaneously address primary oncogenic drivers and resistance mechanisms offer the greatest promise for achieving durable responses in aggressive malignancies.
Figure 2: Clinical Trial Workflow for Alvespimycin and Trastuzumab Combination Therapy. The diagram outlines key steps in the clinical protocol, from patient selection through treatment and monitoring. Critical components include dose cohort assignment, weekly treatment administration, systematic response assessment, and pharmacodynamic biomarker collection to establish proof of concept.
The following diagram illustrates the structure of the whole-body PBPK model for alvespimycin in mice, which forms the basis for interspecies extrapolation [1].
This PBPK model employs a permeability-limited structure and incorporates saturable tissue binding to characterize the time course of alvespimycin disposition [1]. Elimination pathways include renal excretion, biliary clearance, and an additional pathway to account for the full clearance not explained by the first two [1].
This table consolidates the physiological, drug-specific, and clinical parameters essential for building and scaling the alvespimycin PBPK model [1] [2].
| Parameter Type | Specific Parameter | Value (Species) | Description / Significance |
|---|---|---|---|
| Physiological (Model Structure) | Tissues Included | Liver, Kidney, Heart, Lung, Brain, Spleen, Rest of Body [1] | Permeability-limited model structure with saturable tissue binding [1]. |
| Blood Flows | Species-specific values | Connects tissue compartments; critical for interspecies extrapolation [1]. | |
| Drug-Specific Parameters | Renal Clearance (CL~urine~) | 10.6-14.8% of dose (Mice) [1] | Percentage of IV dose excreted unchanged in urine over 24 hours. |
| Biliary Clearance (CL~bile~) | ~2.32% of dose (Rat, assumed for Mouse) [1] | Percentage of IV dose excreted in bile over 24 hours. | |
| Additional Clearance (CL~Re~) | Incorporated in model [1] | Accounts for unmeasured elimination pathways. | |
| Protein Binding | Minimal [2] | Justifies high fraction of unbound drug in the model. | |
| Clinical PK Parameters | Volume of Distribution (V~d~) | 385 L (Human, at 80 mg/m²) [2] | Large V~d~ suggests extensive tissue distribution. |
| Clearance (CL) | 18.9 L/hr (Human, at 80 mg/m²) [2] | Mean total systemic clearance. | |
| Half-Life (t~½~) | Median 18.2 hr (Range: 9.9-54.1 hr) [2] | Variable terminal half-life in humans. | |
| C~max~ at 80 mg/m² | 2680 nmol/L [2] | Peak plasma concentration at the recommended phase II dose. |
This table summarizes key findings from a phase I clinical trial, which are crucial for validating the PBPK model's human predictions [3].
| Parameter | Finding / Value | Context |
|---|---|---|
| Recommended Phase II Dose | 80 mg/m² (weekly, IV) [3] | Maximum Tolerated Dose (MTD). |
| Dose-Limiting Toxicities (DLTs) | Occurred at ≥ 80 mg/m² [2] | Most toxic effects were experienced at this dose level or higher. |
| Common Adverse Events | Nausea, vomiting, fatigue, liver enzyme changes, ocular disturbances [2] | Generally reversible. |
| Evidence of Target Engagement | HSP72 induction in PBMCs (≥ 20 mg/m²); Client protein (CDK4, LCK) depletion in tumor samples [3] | Confirms biologically effective dose (BED) is achieved. |
This methodology is based directly on the work by the developers of the alvespimycin PBPK model [1].
This protocol is derived from a phase I clinical trial design [3].
The developed PBPK model for alvespimycin successfully characterizes its disposition in mice and shows utility for extrapolation to rats and humans [1]. This model provides a mechanistic framework for:
A key strength of this approach is its ability to integrate diverse data, from high-resolution fecal PK in mice [4] to human clinical trial results [3], into a single, physiologically-relevant modeling framework.
This method is adapted from procedures used to characterize CD19-targeted nanoparticles loaded with 17-DMAG (this compound) [1]. It outlines a high-performance liquid chromatography (HPLC) protocol suitable for determining drug concentration and, by extension, can be applied to tissue distribution studies.
The following diagram illustrates the core steps for preparing tissue samples for HPLC analysis:
The table below summarizes a suggested HPLC configuration for the analysis of this compound.
| Parameter | Specification | Notes |
|---|---|---|
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | Gradient elution recommended (e.g., from 30% to 80% acetonitrile over 15 min). |
| Flow Rate | 1.0 mL/min | Adjust for optimal pressure and resolution. |
| Column Temperature | 30 °C | Maintains retention time consistency. |
| Detection Wavelength | 254 nm | Confirm maximum absorbance for 17-DMAG using a PDA detector. |
| Injection Volume | 20 µL | Can be adjusted based on sample concentration. |
To conduct a full tissue distribution study, the analytical method above is integrated into a broader in vivo protocol.
The overall workflow, from animal dosing to data analysis, is visualized below.
Q1: What are the known hepatotoxicity risks associated with alvespimycin (17-DMAG)?
Alvespimycin, while developed to be less hepatotoxic than its predecessor geldanamycin, still carries a risk of liver injury. The primary mechanisms identified are related to its chemical structure and its action as an HSP90 inhibitor [1].
Q2: How does the hepatotoxicity of alvespimycin compare to other Hsp90 inhibitors like geldanamycin and tanespimycin (17-AAG)?
Alvespimycin was designed to have improved properties over earlier Hsp90 inhibitors. The following table summarizes the key comparisons:
| Property | Geldanamycin | Tanespimycin (17-AAG) | Alvespimycin (17-DMAG) |
|---|---|---|---|
| Hepatotoxicity | Pronounced; precluded clinical development [1]. | Observed, but manageable in clinical trials [3]. | Reduced compared to geldanamycin; liver function changes are a known adverse event [4] [2]. |
| Water Solubility | Low (hydrophobic) [1]. | Poor [3]. | Higher, improved [3] [4]. |
| Oral Bioavailability | Limited [1]. | Low [3]. | High [3]. |
| Key Structural Feature | Benzoquinone ring [1]. | Benzoquinone ring [3]. | Benzoquinone ring (with a dimethylaminoethyl side chain) [3] [1]. |
Q3: What biomarkers and assays should I use to monitor for hepatotoxicity in my experiments?
A combination of conventional clinical chemistry and advanced mechanistic assays is recommended for a comprehensive assessment.
| Assessment Type | Biomarker/Assay | Purpose and Significance |
|---|---|---|
| Conventional Clinical Chemistry | ALT (Alanine Aminotransferase), AST (Aspartate Aminotransferase) [5] | Gold standard for detecting hepatocellular integrity loss. A value ≥5x ULN is a key diagnostic threshold for DILI [5]. |
| ALP (Alkaline Phosphatase) [5] | Indicator of cholestatic injury. A value ≥2x ULN is a key diagnostic threshold [5]. | |
| Total Bilirubin [5] | Functional marker. Its elevation, particularly with increased ALT, indicates severe injury (Hy's Law) [5]. | |
| Mechanistic & Predictive Assays | ToxPredictor / RNA-seq on Primary Human Hepatocytes (PHHs) [6] | A modern toxicogenomics approach. Predicts DILI risk by detecting early transcriptional changes related to oxidative stress, mitochondrial dysfunction, etc., often before cell death occurs [6]. |
| Glutathione (GSH) Depletion Assays [1] | Measures the depletion of this critical antioxidant, a specific mechanism for benzoquinone-containing compounds like alvespimycin [1]. | |
| Reactive Oxygen Species (ROS) Detection Assays [1] | Quantifies the levels of oxidative stress directly induced by the drug's metabolism [1]. | |
| Lactate Dehydrogenase (LDH) Release & ATP Assays [6] | Standard cell viability and cytotoxicity endpoints. |
Q4: What experimental strategies can I use to mitigate alvespimycin's hepatotoxicity?
Several strategies, from experimental design to formulation, can be employed to manage and study hepatotoxicity.
Q5: Can you provide a detailed protocol for assessing hepatotoxicity in primary human hepatocytes?
This protocol is adapted from methodologies used to build the DILImap toxicogenomics resource [6].
Title: Cytotoxicity and Transcriptomic Profiling of Alvespimycin in Primary Human Hepatocytes (PHHs)
Objective: To determine the IC₁₀ and IC₅₀ values for cytotoxicity and to capture the early transcriptional changes induced by alvespimycin, enabling DILI risk prediction.
Materials:
Method:
The diagrams below illustrate the key mechanisms and experimental plans discussed.
Diagram 1: Mechanisms of Alvespimycin Hepatotoxicity This diagram shows the two primary pathways through which the benzoquinone ring in alvespimycin causes liver cell damage.
Diagram 2: ToxPredictor Experimental Workflow for DILI Risk Assessment This diagram outlines the step-by-step process for using transcriptomics to predict drug-induced liver injury risk in primary human hepatocytes.
The ocular toxicity observed with Hsp90 pan-inhibitors like alvespimycin is considered an on-target effect, meaning it results directly from inhibiting Hsp90's chaperone function in retinal cells [1].
Given the challenges with pan-inhibitors, the research focus has shifted towards designing safer molecules.
For researchers profiling new Hsp90 inhibitors, the following workflow outlines key preclinical experiments to assess potential ocular risk, based on methodologies in the search results.
What is the primary mechanism behind Hsp90 inhibitor-induced ocular toxicity? The toxicity is an on-target effect. Inhibiting Hsp90 in retinal cells disrupts the maturation and function of critical client proteins like TRPM1, leading to apoptosis, ROS production, and photoreceptor damage [1].
Are there any Hsp90 inhibitors in development that avoid this toxicity? Yes. Research is focused on two strategies:
Why was the clinical development of alvespimycin (17-DMAG) suspended? Alvespimycin was suspended from clinical development primarily due to higher overall toxicity compared to earlier analogs like 17-AAG, which limited its therapeutic potential [2].
The table below summarizes the key differences between alvespimycin and the newer-generation inhibitors.
| Inhibitor | Type | Ocular Toxicity Profile | Key Findings & Clinical Status |
|---|---|---|---|
| Alvespimycin (17-DMAG) | Pan-Hsp90 inhibitor | High | Development suspended due to higher toxicity (including hepatotoxicity) [2]. |
| TAS-116 (Pimitespib) | Pan-Hsp90 inhibitor | Low | Approved in Japan; avoids ocular toxicity due to lack of ocular accumulation [2] [1]. |
| NDNB1182 | Hsp90β-selective inhibitor | Avoided (preclinical) | >150-fold selectivity for Hsp90β; avoids retinal toxicity in vitro by not inhibiting Hsp90α [1]. |
What is the recommended dosing schedule for Alvespimycin in a clinical setting? A Phase I study established a weekly intravenous (IV) schedule. The Maximum Tolerated Dose (MTD) was 106 mg/m², and the recommended Phase II dose is 80 mg/m² administered weekly via IV infusion [1].
What are the most common toxicities and how can they be managed? Common adverse events include gastrointestinal toxicities, liver function changes, and ocular toxicities [1]. Preclinical notes also mention potential renal dysfunction and peripheral neuropathy [2]. Management involves regular monitoring of liver enzymes and symptomatic support. Dose reduction or treatment delay may be necessary for severe toxicity.
How can I pharmacodynamically confirm that Alvespimycin is hitting its target, HSP90? You can confirm target engagement by measuring the induction of HSP70 and the depletion of HSP90 client proteins. This has been successfully demonstrated in both peripheral blood mononuclear cells (PBMCs) and tumor biopsies [1] [3]. A significant increase in HSP72 (an inducible isoform of HSP70) is a reliable biomarker [1].
My in vitro experiments show variable efficacy. What is a typical IC50 range? The potency of Alvespimycin is cell line-dependent. In studies on Chronic Myeloid Leukemia (CML) cells, the IC50 for metabolic activity after 48 hours of exposure ranged from 31 nM to 50 nM [3]. Resistant cell lines can sometimes show increased sensitivity [3].
What is the evidence for combining Alvespimycin with other agents? Preclinical studies suggest promise for combination therapies. Research in a pulmonary fibrosis model showed that combining Alvespimycin with a proteasome activator (Oleuropein) enhanced the degradation of TGF-β receptors and produced superior anti-fibrotic effects [4]. This indicates that rational combinations based on mechanism can be highly effective.
This protocol allows you to verify that Alvespimycin is effectively inhibiting HSP90 in your experimental system.
1. Sample Collection:
2. Western Blot Analysis:
3. Expected Results: A successful treatment will show a dose-dependent increase in HSP70 levels and a concurrent decrease in client protein levels compared to pre-treatment or vehicle controls [1] [3].
The table below summarizes key quantitative data from a Phase I clinical trial to guide your experimental design and expectations.
| Parameter | Details & Findings |
|---|---|
| Recommended Phase II Dose | 80 mg/m² (weekly IV) [1] |
| Maximum Tolerated Dose (MTD) | 106 mg/m² (weekly IV) [1] |
| Dose-Limiting Toxicities (DLTs) | Occurred at 106 mg/m²; included one treatment-related death. No DLTs observed at 80 mg/m² [1] |
| Common Adverse Events | Gastrointestinal toxicities, elevated liver enzymes, ocular toxicities [1] |
| Pharmacodynamic Effect (in PBMCs) | Significant HSP72 induction at doses ≥ 20 mg/m²; effect sustained for 96 hours at doses ≥ 40 mg/m² [1] |
| Pharmacokinetics | AUC and Cmax increased proportionally with doses ≤ 80 mg/m² [1] |
The following diagram illustrates the mechanism of Alvespimycin and a logical workflow for conducting experiments.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Lack of efficacy in vitro | Concentration too low; exposure time too short; cell line not dependent on HSP90 client proteins. | Perform a full dose-response curve (e.g., 10-250 nM) over 48-72 hours [3]. Validate target engagement via Western Blot in your specific cell model. |
| High toxicity in animal models | Dose exceeds the tolerable range; dosing frequency is too high. | Refer to the clinical MTD of 106 mg/m² and the recommended dose of 80 mg/m² as a benchmark [1]. Consider switching from daily to a weekly schedule, which was better tolerated in clinical trials [1] [2]. |
| Inconsistent PD biomarker data | Incorrect timing of sample collection; protein degradation. | HSP72 induction in PBMCs is significant from 24h and can be sustained for 96h [1]. Optimize biopsy/sampling times based on PK data (e.g., 24h post-dose). |
| Unexpected sensitivity in resistant lines | Resistant cells may have higher HSP90 dependency or altered chaperone function. | This is a documented phenomenon [3]. Investigate baseline expression of HSP90, HSP70, and client proteins in your sensitive vs. resistant models. |
Understanding the basic physicochemical properties of Alvespimycin HCl is the first step in troubleshooting. Here is a summary of key data compiled from supplier documentation and research publications:
| Property | Specification / Value | Source / Context |
|---|---|---|
| Molecular Weight | 653.21 g/mol | [1] [2] [3] |
| Purity | Typically >95% to 99.92% | [2] [4] [5] |
| Solubility in DMSO | ~25-26 mg/mL (approx. 38-40 mM); often reported as ≥50 mg/mL with warming and sonication. | [1] [2] [6] |
| Solubility in Water | ~3-4 mg/mL (approx. 4.6-6.1 mM) | [1] [2] [6] |
| Storage (Solid) | Store solid at -20°C, sealed, and away from moisture. | [1] [2] [5] |
| Storage (Solution) | Solutions in DMSO are hygroscopic. Aqueous solutions are not stable for long-term storage; prepare fresh daily. | [1] [2] [7] |
If you are encountering problems when preparing your stock solution, follow this decision-making workflow:
Q1: My stock solution in DMSO looks clear, but it precipitates when I add it to my cell culture media. What is the cause and how can I prevent this? This is a common issue due to the "dilution shock" when the organic stock solution meets the aqueous buffer. To minimize precipitation:
Q2: What is the stability of Alvespimycin HCl in solution? Stability is a critical factor:
Q3: I am planning an in vivo study. What are some viable formulation options for Alvespimycin HCl? Due to its reasonable water solubility, Alvespimycin HCl is more suitable for in vivo studies than its predecessor compounds. A protocol cited in the literature suggests the following formulation for in vivo administration [1]:
Q4: How can I confirm that my prepared Alvespimycin HCl solution is biologically active? You can verify activity through simple pharmacodynamic assays in cells:
Redox cycling is a process where a quinone compound undergoes repeated cycles of reduction and oxidation, generating reactive oxygen species (ROS) like the superoxide radical anion (O₂•⁻) and hydrogen peroxide (H₂O₂) [1] [2]. For research compounds like Alvespimycin, this process can be a source of experimental complication and cytotoxicity [3] [1].
The diagram below illustrates the general quinone redox cycling process and how cellular enzymes can contribute to it.
The following table summarizes the core properties of Alvespimycin and established mitigation strategies based on general quinone biochemistry [4] [3] [5].
| Property / Strategy | Details for Alvespimycin (17-DMAG) |
|---|---|
| Core Mechanism | Potent Hsp90 inhibitor; binds to the N-terminal ATP-binding domain of Hsp90 with an IC₅₀ of 62 nM [4] [3]. |
| Quinone Motif | Contains a benzoquinone ansamycin structure, which is inherently capable of redox cycling [3]. |
| Aqueous Solubility | The hydrochloride salt is highly water-soluble (≥3.04 mg/mL), aiding in formulation [5]. |
| Handling & Storage | Store solid at -20°C. Avoid repeated freeze-thaw cycles. Diluted solutions are not stable and should be used immediately [5]. |
| Use Antioxidants | Incorporate low concentrations of reducing agents like Ascorbate or DTT in buffers to quench radicals [1] [6]. |
| Control Atmosphere | Conduct experiments under an inert atmosphere (N₂ or Ar) to prevent oxygen-driven cycling [4]. |
| Consider Enzyme Expression | Be aware that cell lines with high levels of NQO1 (DT-diaphorase) or Thioredoxin Reductase (TrxR) may exhibit enhanced redox cycling of the compound [3] [1]. |
A direct way to monitor redox cycling is by measuring the consumption of oxygen in the solution, which occurs as O₂ is converted to superoxide [2]. Here is a generalized workflow:
Objective: To quantify the rate of redox cycling for Alvespimycin under various experimental conditions.
Materials:
Workflow Diagram:
Procedure:
The table below summarizes quantitative data from preclinical and clinical studies to guide your experimental design.
| Parameter | Species | Value | Experimental Context |
|---|---|---|---|
| Recommended Phase II Dose | Human | 80 mg/m² (weekly, IV) [1] | Maximum Tolerated Dose (MTD); established in a phase I trial. |
| Systemic Clearance (CL) | Human | 19.2 L/h/m² [1] | Mean value at the 80 mg/m² dose level. |
| Volume of Distribution (Vd) | Human | 90.2 L/m² [1] | Suggests extensive tissue distribution. |
| Half-life (t₁/₂) | Human | 32.3 hours [1] | Supports a weekly dosing schedule. |
| Toxic Dose (DLT) | Human | 106 mg/m² [1] | Dose at which Dose-Limiting Toxicities occurred. |
| IC₅₀ (HSP90 Inhibition) | Cell-free assay | 62 nM [2] [3] | Primary molecular target potency. |
| Effective Tumor Growth Inhibition | Mouse (Xenograft) | 10-20 mg/kg [2] | Intraperitoneal injection, every four days. |
A detailed high-performance liquid chromatography-mass spectroscopy (HPLC-MS) method was used in clinical trials to characterize the plasma concentration-time profile of alvespimycin [1].
1. Sample Collection:
2. HPLC-MS Analysis:
3. Pharmacokinetic Analysis:
This experimental workflow can be visualized as follows:
Here are solutions to frequently encountered issues in plasma concentration optimization:
FAQ 1: How can I improve the low aqueous solubility of alvespimycin for in vivo studies?
FAQ 2: Why are my observed plasma concentrations lower than predicted, suggesting high clearance?
FAQ 3: How can I manage the hepatotoxicity risk during prolonged dosing?
FAQ 4: My pharmacokinetic data shows high inter-individual variability. What could be the cause?
The following diagram integrates the above components into a logical workflow for systematic optimization.
FAQ 1: What is the primary mechanism of action of alvespimycin, and how can I confirm target engagement in my experiments? Alvespimycin is a potent, water-soluble inhibitor of Heat Shock Protein 90 (Hsp90). It binds competitively to the N-terminal ATP-binding site of Hsp90, disrupting the chaperone function. This leads to the proteasomal degradation of Hsp90's client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival [1] [2].
Confirming Target Engagement: You can confirm Hsp90 inhibition by monitoring a well-established pharmacodynamic signature in treated cells:
FAQ 2: My cancer cell lines are resistant to tyrosine kinase inhibitors (TKIs) like imatinib. Can alvespimycin overcome this? Yes, research indicates that alvespimycin is particularly effective against cells that have developed resistance to TKIs. The following table summarizes key findings from a study on chronic myeloid leukemia (CML) cell lines:
| Cell Line | Imatinib Sensitivity | Alvespimycin IC50 (48h treatment) | Key Findings |
|---|---|---|---|
| K562 | Sensitive | 50 nM | Induced G0/G1 cell cycle arrest [3] |
| K562-RC | Resistant | 31 nM | Higher sensitivity; significant apoptosis via mitochondrial pathway [3] |
| K562-RD | Resistant | 44 nM | Higher sensitivity; increased caspase activity [3] |
Mechanism: The BCR-ABL oncoprotein, which is the target of imatinib, is a client protein of Hsp90. In resistant cells, alvespimycin promotes the degradation of BCR-ABL, bypassing the resistance mechanisms and directly inducing apoptosis [3] [6].
FAQ 3: What are some advanced strategies to improve the efficacy and reduce the toxicity of alvespimycin? A promising approach is the use of nanoparticle-based delivery systems. One study developed CD19-targeted nanoparticles loaded with 17-DMAG (CD19@NP/17-DMAG) for treating B-cell malignancies.
FAQ 4: What combination therapies have been explored with alvespimycin? Beyond TKIs, alvespimycin has shown synergistic potential in other contexts:
FAQ 5: What are the common toxicities associated with Hsp90 inhibitors like alvespimycin? While alvespimycin has improved solubility and bioavailability over earlier analogs, on-target toxicities remain a concern for the entire class of Hsp90 pan-inhibitors (which inhibit all Hsp90 isoforms) [8].
Protocol 1: In Vitro Assessment of Apoptosis and Mitochondrial Pathway Activation This protocol is based on experiments detailed in the search results [3].
Protocol 2: Confirming Hsp90 Inhibition via Western Blotting This is a standard method to verify the molecular signature of Hsp90 inhibition [3] [5].
The following diagram illustrates the core mechanism of action of alvespimycin and its role in overcoming TKI resistance, based on the described research [3] [6]:
This troubleshooting guide synthesizes the latest research to address key experimental challenges. The tables, protocols, and diagrams should provide a solid foundation for your technical support content.
The following table summarizes the key characteristics of these two Hsp90 inhibitors based on the gathered data.
| Feature | Alvespimycin (17-DMAG) | Retaspimycin (IPI-504) |
|---|---|---|
| Chemical Structure | 17-dimethylaminoethylamino-17-demethoxygeldanamycin [1] [2] | Hydrochloride salt of the hydroquinone of 17-AAG [3] [4] |
| Primary Advantage | Improved water solubility and oral bioavailability over first-gen inhibitors [5] [2] | Better aqueous solubility; in vivo equilibrium with its active form, 17-AAG [3] [4] |
| Recommended Phase II Dose | 80 mg/m² (weekly, intravenous) [6] | 300 mg/m² (weekly, intravenous) or 400 mg/m² (twice weekly for 2 weeks/1 week off) [3] [4] |
| Clinical Activity | - CR in castration-refractory prostate cancer [6]
Both Alvespimycin and Retaspimycin are ansamycin-based inhibitors that target the N-terminal ATP-binding pocket of Hsp90. This binding disrupts the Hsp90 chaperone cycle, leading to the proteasomal degradation of numerous oncogenic "client proteins" [7] [8].
The diagram below illustrates this shared mechanism of action and its consequences on cancer cells.
Supporting Experimental Data:
Client Protein Depletion & HSP70 Induction: A phase I study of Alvespimycin demonstrated a mechanism-based pharmacodynamic signature. In peripheral blood mononuclear cells (PBMCs), significant induction of HSP72 (an inducible isoform of Hsp70) was detected at doses ≥ 20 mg/m² and sustained for 96 hours at doses ≥ 40 mg/m². Depletion of client proteins CDK4 and LCK was confirmed at the 80 mg/m² dose level, and tumor biopsies from 3 out of 5 patients provided further evidence of Hsp90 inhibition [6].
Methodology for PBMC Analysis:
Activity in GIST Models: A phase I study of Retaspimycin in gastrointestinal stromal tumors (GIST) provided clinical proof-of-concept. Anti-tumor activity was assessed via RECIST 1.0 and optional ¹⁸FDG-PET imaging. Stable disease was observed in 70% (26/37) of GIST patients, with one confirmed partial response. Metabolic partial responses on PET scan occurred in 38% (11/29) of GIST patients, indicating strong biological activity [3].
Methodology for Tumor Response Assessment:
For drug development professionals, the compiled data suggests:
Alvespimycin (17-DMAG) is a second-generation, water-soluble heat shock protein 90 (Hsp90) inhibitor investigated as an antitumor agent [1] [2]. Its mechanism of action and key differentiators from the first-generation inhibitor are summarized below.
The following table consolidates the key clinical findings for alvespimycin from the available scientific literature.
| Trial Attribute | Details & Results |
|---|---|
| Recommended Phase II Dose | 80 mg/m² administered intravenously once weekly [3]. |
| Phase II Status (HER2+ Breast Cancer) | A Phase II clinical trial was initiated but was terminated early for unknown reasons; no results were published [1]. |
| Phase I Efficacy Signals | Clinical activity was observed in a Phase I study in patients with various advanced solid tumors [3] [1]: • Complete Response: 1 patient with castration-resistant prostate cancer. • Partial Response: 1 patient with melanoma. • Stable Disease: Patients with renal cancer and chondrosarcoma. | | Phase I Safety Profile (at 80 mg/m²) | The drug was generally well-tolerated at the recommended dose. Dose-limiting toxicities occurred at 106 mg/m² and included serious hepatic, renal, and cardiopulmonary events [3] [1]. Common adverse events involved gastrointestinal symptoms (nausea, vomiting), transient liver function test abnormalities, and ocular disturbances (blurred vision) [3] [4]. | | Pharmacodynamic Evidence | At 80 mg/m², consistent HSP90 inhibition was confirmed in patient blood and tumor cells, demonstrated by [3]: • Induction of HSP72 (a marker of HSP90 inhibition). • Depletion of client proteins (CDK4, LCK). |
The following table compares alvespimycin with the first-generation Hsp90 inhibitor, tanespimycin (17-AAG), based on preclinical and clinical data.
| Parameter | Alvespimycin (17-DMAG) | Tanespimycin (17-AAG) |
|---|---|---|
| Chemical Class | Geldanamycin derivative (Benzoquinone Ansamycin) [2] | Geldanamycin derivative (Benzoquinone Ansamycin) [2] |
| Solubility | High water solubility [4] [1] | Poor water solubility; requires special formulation [1] |
| Oral Bioavailability | Higher [4] [1] | Lower [1] |
| Metabolic Stability | Increased stability, less extensive metabolism [1] | More susceptible to metabolism [4] |
| Key Preclinical Activity | • IC₅₀ for HSP90 binding: 62 nM [5] • Induces apoptosis in chronic lymphocytic leukemia (CLL) cells at pharmacologically achievable doses (50-500 nM) [5] • Superior potency vs. 17-AAG in CLL cells after 24-48 hr treatment [5] | | | Reported Clinical Toxicity | Liver function changes, ocular toxicity [3] [4] | Hepatotoxicity, hypersensitivity reactions [1] |
The following experimental protocols are critical for demonstrating the biological activity of Hsp90 inhibitors like alvespimycin in a clinical setting.
1. Client Protein Depletion and HSP70 Induction in Peripheral Blood Mononuclear Cells (PBMCs)
2. Confirmation of Target Inhibition in Tumor Tissue
While the available data on alvespimycin is limited to early-phase trials, it demonstrates the potential of Hsp90 inhibition as an anticancer strategy.
The table below summarizes the key characteristics and available experimental data for Alvespimycin and a novel HSP90 inhibitor, HVH-2930.
| Inhibitor Name | Molecular Target | Key Mechanism in HER2+ BC | Reported In Vitro Efficacy (IC₅₀) | In Vivo Efficacy (Model) | Development Status |
|---|---|---|---|---|---|
| Alvespimycin (17-DMAG) [1] [2] | HSP90 (N-terminal) | Promotes degradation of HSP90 client proteins, including oncogenic kinases. | ~50 nM (K562 CML cell line) [1] | Information missing from search results | Clinical development halted (2008) due to toxicity profile [2]. |
| HVH-2930 [3] [4] | HSP90 (C-terminal) | Suppresses HER2 signaling, downregulates HER2/p95HER2, disrupts heterodimerization, attenuates cancer stem cell properties [3]. | Potent activity in trastuzumab-sensitive (BT474, SKBR3) and -resistant (JIMT-1, MDA-MB-453) cell lines [4]. | Inhibits tumor growth in JIMT-1 (trastuzumab-resistant) xenograft mice; synergy observed with paclitaxel [3]. | Preclinical research phase [3]. |
For the key experiments cited in the table, here are the detailed protocols and findings.
The diagram below outlines a generalized experimental workflow for evaluating HSP90 inhibitors in HER2-positive breast cancer research, integrating the key methodologies discussed.
The table below summarizes a direct comparison of Alvespimycin with other HSP90 inhibitors, highlighting key differentiating properties.
| Inhibitor | Class/Generation | Key Characteristics | Solubility | Administration | Clinical Status (in cancer) |
|---|---|---|---|---|---|
| Alvespimycin (17-DMAG) [1] [2] | Second-generation, Geldanamycin derivative | Reduced hepatotoxicity, higher metabolic stability, superior antitumor activity in preclinical models [3] [1] [2] | High water solubility [3] [4] [2] | Intravenous [5] | Investigational (Phase I/II trials completed) [2] |
| Tanespimycin (17-AAG) [3] [2] | First-generation, Geldanamycin derivative | Predecessor; serious hepatotoxicity, extensive metabolism, poor solubility [3] | Poor aqueous solubility [3] | Intravenous | Clinical development terminated [3] |
| Geldanamycin [3] | Natural product, prototype | Original HSP90 inhibitor; serious hepatotoxicity terminated its development [3] | N/A | N/A | Development terminated [3] |
| Novel Pan-/Isoform-Selective Inhibitors [6] | Various (e.g., C-terminal inhibitors) | Potential for reduced on-target toxicities; aim to overcome limitations of pan-inhibitors [6] | Varies by compound | Varies by compound | Under pre-clinical and clinical investigation [6] |
HSP90 is a molecular chaperone that facilitates the correct folding, stability, and activation of over 400 "client proteins," many of which are oncoproteins that drive cancer progression [6]. Inhibitors like Alvespimycin block this process.
Diagram Title: Mechanism of HSP90 Inhibition
This disruption leads to the simultaneous depletion of multiple oncogenic client proteins, such as HER2, EGFR, BRAF, CDK4, and AKT, which is a key advantage of HSP90 inhibition over targeting single pathways [2] [6].
To evaluate and compare HSP90 inhibitors like Alvespimycin, researchers use a suite of biochemical, cellular, and in vivo assays.
This assay directly measures the compound's ability to inhibit the core function of HSP90.
This confirms the on-target effect of the inhibitor in a cellular context.
These studies are critical for transitioning a candidate into clinical trials. A Phase I study established the following key data for Alvespimycin [5]:
Alvespimycin represents a chemically optimized HSP90 inhibitor with a favorable profile over its predecessor, Tanespimycin. Its key advantages for research and development include:
The future of HSP90 inhibition may lie in developing isoform-selective or C-terminal inhibitors to improve specificity and reduce toxicity, but Alvespimycin remains a valuable benchmark compound in this field [6].
The following client proteins have been experimentally observed to be depleted following Alvespimycin treatment across various studies:
| Client Protein | Experimental Context / Cell Line | Key Findings / Functional Consequence | Citation |
|---|---|---|---|
| Her2 (ERBB2) | SKBR3, SKOV3 (Ovarian & Breast Cancer) | Degradation (EC₅₀: 8-46 nM); associated with anti-tumor activity. | [1] [2] [3] |
| BCR-ABL | K562, K562-RC, K562-RD (CML) | Degradation in imatinib-sensitive and resistant cells; induces apoptosis. | [4] |
| Akt | A2058, MDA-MB-231 (Melanoma & Breast Cancer) | Degradation (EC₅₀: 17.6-24.3 nM). | [3] |
| CDK4 | Patient Tumor Samples (Phase I Trial) | Depletion confirmed in peripheral blood mononuclear cells and tumor biopsies. | [1] [5] |
| RAF-1 | N/A (Mechanism of Action) | Listed as a client protein whose depletion contributes to antitumor activity. | [1] |
| HIF-1α | Hep3B (Hepatocellular Carcinoma) | Inhibition of hypoxia-induced protein accumulation (IC₅₀: 57.2 nM). | [3] [6] |
| LCK | Patient Tumor Samples (Phase I Trial) | Depletion confirmed in peripheral blood mononuclear cells. | [5] |
| IKK | Chronic Lymphocytic Leukemia (CLL) | Depletion leads to diminished NF-κB DNA binding and activity. | [7] |
Alvespimycin exhibits distinct properties compared to other well-known HSP90 inhibitors.
| Inhibitor (Alias) | Key Advantage(s) over 17-AAG | Potency (IC/EC₅₀) | Notable Client Protein Depletion | Citation |
|---|---|---|---|---|
| Alvespimycin (17-DMAG) | Improved water solubility, oral bioavailability, reduced hepatotoxicity. | HSP90 IC₅₀: 62 nM [2] | Her2, BCR-ABL, Akt, CDK4, HIF-1α | [1] [2] [4] |
| Tanespimycin (17-AAG) | First-in-class HSP90 inhibitor; established clinical safety profile. | Less potent than 17-DMAG in pre-clinical models. | Her2, BCR-ABL, HIF-1α | [1] [6] |
| EC154 (Synthetic Inhibitor) | >10x higher potency than 17-AAG; diminished toxicity. | Effective at doses 10-fold lower than 17-AAG. | HIF-1α, HIF-2α | [6] |
The depletion of client proteins by HSP90 inhibitors like Alvespimycin is typically validated through the following key methodologies:
1. In Vitro Binding Assay
2. Cell-Based Validation of Client Protein Depletion and Biomarker Induction
3. Ex Vivo/Clinical Pharmacodynamic Analysis
The following diagram illustrates the core mechanism by which Alvespimycin inhibits HSP90, leading to client protein degradation and its antitumor effects.
The following table summarizes key experimental data on Alvespimycin and other HSP90 inhibitors, highlighting their potency and effects on HSP72 induction.
| Inhibitor | Class | HSP90 Binding (IC₅₀/EC₅₀) | Key Model/Context | HSP72 Induction (EC₅₀) | Key Client Protein Depletion (EC₅₀) |
|---|---|---|---|---|---|
| Alvespimycin (17-DMAG) | Benzoquinone Ansamycin | 62 ± 29 nM [1] | SKOV3 cell line [1] | 14 ± 7 nM [1] | Her2: 46 ± 24 nM [1] |
| 17-AAG (Tanespimycin) | Benzoquinone Ansamycin | Information Missing | SKBR3 cell line [1] | 4 ± 2 nM [1] | Her2: 8 ± 4 nM [1] |
| Onalespib (AT13387) | Non-ansamycin, Synthetic | Kd: 0.71 nM [2] | Clinical Trial (CRPC Patients) [2] | Significant upregulation in patient samples [2] | Modest decrease in AR in tumor biopsies [2] |
This clinical data demonstrates the dose-dependent relationship of Alvespimycin's pharmacodynamic effects in humans.
| Parameter | Dose Level 1 (20 mg/m²) | Dose Level 2 (40 mg/m²) | Dose Level 3 (80 mg/m²) |
|---|---|---|---|
| HSP72 Induction in PBMCs | Significant induction (p<0.05), sustained for <96h [3] | Significant induction (p<0.05), sustained for 96h [3] | Significant induction (p<0.05), sustained for 96h [3] |
| Client Protein Depletion | Information Missing | Information Missing | CDK4 and LCK depletion detected [3] |
| Tumor HSP90 Inhibition | Information Missing | Information Missing | Confirmed in 3/5 patient tumor samples [3] |
| Recommended Phase II Dose | --- | --- | 80 mg/m² (weekly, IV) [3] [4] |
Here are the methodologies used to generate the key data on Alvespimycin's mechanism and activity.
This protocol measures the direct binding affinity of a compound to HSP90 [1].
This protocol assesses the compound's ability to inhibit cell growth and induce target-specific changes in cancer cells [1].
This describes how target engagement was monitored in a clinical trial setting [3] [4].
The following diagram illustrates the core mechanism of how Alvespimycin inhibits HSP90, leading to HSP72 induction and client protein degradation.
The table below summarizes the core profile of Alvespimycin based on the search results.
| Aspect | Description |
|---|---|
| Drug Name | Alvespimycin (17-DMAG) [1] [2] |
| Classification | Second-generation, benzoquinone ansamycin HSP90 inhibitor [3] [4] [2] |
| Mechanism of Action | Inhibits HSP90 by binding to its N-terminal ATP-binding domain. This disrupts the chaperone function, leading to the proteasomal degradation of oncogenic "client proteins" [1] [4] [2]. |
| Developmental Status | Clinical development was halted in March 2008 due to an "unfavorable overall toxicity profile" [4]. |
| Relevant Clinical Activity | • A complete response in one patient with castration-resistant prostate cancer (CRPC) lasting 124 weeks [1]. • Stable disease in another CRPC patient lasting 59 weeks [1]. |
The primary source of clinical data comes from a Phase I study (NCT00248521) designed to determine the drug's safety and a recommended Phase II dose [1].
The following diagram illustrates the core mechanism of action of HSP90 inhibitors like Alvespimycin and the subsequent experimental workflow used in the Phase I trial to verify its activity.
| Cancer Type | Response Type | Duration | Source / Context |
|---|---|---|---|
| Castration-Resistant Prostate Cancer (CRPC) | Complete Response (CR) | 124 weeks | [1] |
| Melanoma | Partial Response (PR) | 159 weeks | [1] |
| Chondrosarcoma | Stable Disease (SD) | 28 weeks | [1] |
| Castration-Resistant Prostate Cancer (CRPC) | Stable Disease (SD) | 59 weeks | [1] |
| Renal Cancer | Stable Disease (SD) | 76 weeks | [1] |
The data in the table above primarily comes from a phase I, dose-escalation study designed to evaluate the safety and establish the recommended phase II dose [1]. Here is a summary of the core methodology:
Alvespimycin is a heat shock protein 90 (HSP90) inhibitor. HSP90 is a molecular chaperone that stabilizes and promotes the correct folding of many "client proteins," a significant number of which are oncoproteins that drive cancer growth and survival [1] [2] [3]. By inhibiting HSP90, alvespimycin causes the degradation of these client proteins, thereby simultaneously disrupting multiple oncogenic pathways.
The following diagram illustrates this mechanism and its downstream effects on cancer cell survival:
Research has also explored alvespimycin in combination with other agents:
The efficacy of 17-DMAG is rooted in its mechanism as an Hsp90 inhibitor. Hsp90 is a chaperone protein that stabilizes many oncogenic "client proteins," such as HER2. By inhibiting Hsp90, 17-DMAG causes the degradation of these client proteins, thereby inhibiting tumor growth [1] [2].
A key preclinical study used quantitative PET imaging to visually demonstrate this mechanism of action in an ovarian cancer model, providing strong experimental support for the clinical findings [1].
This workflow demonstrates how the degradation of HER2, a key efficacy marker for 17-DMAG, can be non-invasively monitored. The following diagram illustrates the experimental and mechanistic pathway.
To help contextualize 17-DMAG's profile, here is a comparison with other targeted agents used in ovarian cancer.
| Therapeutic Agent | Mechanism of Action | Reported Efficacy (in Ovarian Cancer) |
|---|---|---|
| Alvespimycin (17-DMAG) | Hsp90 inhibitor [1] | Stable disease; resolution of ascites/effusion in single cases [3] [4] |
| Bevacizumab (Avastin) | Anti-angiogenic; monoclonal antibody targeting VEGF-A [5] | Extends median progression-free survival (PFS) by several months; approved for use [5] [6] |
| Pembrolizumab (Keytruda) | Immune checkpoint inhibitor (anti-PD-1) [7] | In advanced/recurrent OC: pooled objective response rate of 24%, median OS of 13.54 months [7] |